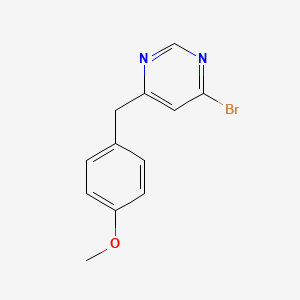4-Bromo-6-(4-methoxybenzyl)pyrimidine
CAS No.: 2090313-12-3
Cat. No.: VC3207113
Molecular Formula: C12H11BrN2O
Molecular Weight: 279.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2090313-12-3 |
|---|---|
| Molecular Formula | C12H11BrN2O |
| Molecular Weight | 279.13 g/mol |
| IUPAC Name | 4-bromo-6-[(4-methoxyphenyl)methyl]pyrimidine |
| Standard InChI | InChI=1S/C12H11BrN2O/c1-16-11-4-2-9(3-5-11)6-10-7-12(13)15-8-14-10/h2-5,7-8H,6H2,1H3 |
| Standard InChI Key | XRQBEVNZZRAUMU-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC2=CC(=NC=N2)Br |
| Canonical SMILES | COC1=CC=C(C=C1)CC2=CC(=NC=N2)Br |
Introduction
Chemical Structure and Properties
4-Bromo-6-(4-methoxybenzyl)pyrimidine belongs to the class of heterocyclic compounds featuring a pyrimidine core. The pyrimidine ring contains two nitrogen atoms at positions 1 and 3, creating a six-membered aromatic heterocycle. The compound is characterized by two key substituents: a bromine atom at position 4 and a 4-methoxybenzyl group at position 6.
Basic Physical and Chemical Properties
Based on structural similarity to 4-Bromo-6-(2-methoxybenzyl)pyrimidine, we can estimate the following properties:
The compound features a relatively planar pyrimidine ring with a more flexible 4-methoxybenzyl substituent. The bromine atom at position 4 creates an electron-withdrawing effect that influences the electronic distribution in the pyrimidine ring, while the methoxy group on the benzyl substituent introduces electron-donating character.
Structural Comparison with Related Compounds
Several structurally related compounds provide insight into the properties of 4-Bromo-6-(4-methoxybenzyl)pyrimidine:
The position of the methoxy group on the benzyl ring likely influences the compound's physicochemical properties, including lipophilicity, hydrogen bonding capacity, and three-dimensional conformation.
This proposed route would require optimization and validation in a laboratory setting.
Biological Activities
Pyrimidine derivatives are known for their diverse biological activities. While specific data for 4-Bromo-6-(4-methoxybenzyl)pyrimidine is limited, the biological profiles of related compounds provide insights into its potential properties.
Anticancer Properties
Pyrimidine derivatives with structural similarities to the target compound have demonstrated significant anticancer activities:
"Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines. For instance, derivatives with similar structures have demonstrated effective inhibition against non-small cell lung cancer (NSCLC), melanoma, and renal cancer models."
The bromination at position 4 and the presence of the methoxybenzyl group may contribute to these anticancer properties through various mechanisms, including enzyme inhibition and interaction with DNA.
Enzyme Inhibition Profile
The enzyme inhibition profile of similar compounds suggests potential mechanisms for biological activity:
| Enzyme Target | Inhibition Activity | Structural Features Contributing to Activity |
|---|---|---|
| Cyclin-dependent kinases (CDKs) | Potential inhibition | Pyrimidine core, bromine at position 4 |
| Tyrosine kinases | Potential inhibition | Methoxybenzyl substituent |
| Cyclooxygenase (COX) enzymes | Possible anti-inflammatory activity | Pyrimidine derivatives with similar substitution patterns |
"This compound has also been studied for its role in inhibiting specific enzymes. For example, it has shown potential in inhibiting cyclin-dependent kinases (CDKs) and other tyrosine kinases involved in cancer progression. The structure-activity relationship (SAR) studies indicate that modifications on the pyrimidine ring can enhance its inhibitory potency against these targets."
Antimicrobial Activity
Pyrimidine derivatives have shown promising antimicrobial properties that may extend to 4-Bromo-6-(4-methoxybenzyl)pyrimidine:
"Pyrimidine derivatives have shown promising antimicrobial properties. Compounds similar to 4-Bromo-6-(3-fluoro-4-methoxyphenyl)pyrimidine have been reported to exhibit significant activity against various bacterial strains."
The presence of the bromine substituent, in particular, may contribute to antimicrobial efficacy through mechanisms such as disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Structure-Activity Relationships
Understanding the relationship between the structural features of 4-Bromo-6-(4-methoxybenzyl)pyrimidine and its biological activities provides valuable insights for potential medicinal applications.
Key Structural Features and Their Functions
| Structural Feature | Potential Functional Significance |
|---|---|
| Pyrimidine core | Base scaffold for biological recognition; facilitates binding to enzymes and receptors |
| Bromine at position 4 | Enhances binding affinity; increases lipophilicity; affects electronic distribution |
| 4-Methoxybenzyl at position 6 | Provides hydrophobic interactions; methoxy group offers hydrogen bond acceptor properties |
Comparative Structure-Activity Analysis
The position of the methoxy group on the benzyl substituent (4-position versus 2-position) likely influences the three-dimensional orientation of the molecule and its interaction with biological targets. This positional isomerism may result in different binding affinities and selectivity profiles compared to the 2-methoxy analog .
Similarly, the presence of a benzyl linker between the pyrimidine and the methoxyphenyl group (as in the target compound) versus a direct connection (as in 4-Bromo-6-(3-fluoro-4-methoxyphenyl)pyrimidine) introduces additional conformational flexibility that may impact receptor binding and biological activity.
Applications and Future Directions
Research Opportunities
Several research directions could further elucidate the properties and applications of 4-Bromo-6-(4-methoxybenzyl)pyrimidine:
-
Comprehensive structure-activity relationship studies comparing various methoxybenzyl positional isomers
-
Target identification through proteomic and genomic approaches
-
Optimization of synthesis routes for scalable production
-
Development of derivatives with enhanced pharmacokinetic properties
Challenges and Considerations
The development of 4-Bromo-6-(4-methoxybenzyl)pyrimidine as a potential pharmaceutical agent would face several challenges:
-
Establishing a selective and efficient synthesis route
-
Determination of precise biological targets and mechanisms
-
Optimization of pharmacokinetic properties, including solubility and bioavailability
-
Assessment of toxicity and off-target effects
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume